5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring substituted with a 2-chloro-4-fluorophenyl group and a carboxylic acid group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid, typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . Another approach involves the cycloisomerization of α,β-acetylenic oximes under moderate conditions using AuCl3 as a catalyst .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves nucleophilic or electrophilic reagents under acidic or basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
- 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid
- 3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic Acid
Comparison: Compared to similar compounds, 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of both chloro and fluoro substituents can influence its electronic properties and interactions with biological targets .
Properties
Molecular Formula |
C10H5ClFNO3 |
---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-7-3-5(12)1-2-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
InChI Key |
OOXPXHSCJMBFSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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